molecular formula C30H53BrN2O2 B1205000 16-(1-Methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide

16-(1-Methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide

Cat. No. B1205000
M. Wt: 553.7 g/mol
InChI Key: DIGWZHJLXJPNBY-RXKWVREZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

16-(1-Methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide, also known as 16-(1-Methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide, is a useful research compound. Its molecular formula is C30H53BrN2O2 and its molecular weight is 553.7 g/mol. The purity is usually 95%.
The exact mass of the compound 16-(1-Methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 16-(1-Methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-(1-Methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

16-(1-Methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide

Molecular Formula

C30H53BrN2O2

Molecular Weight

553.7 g/mol

IUPAC Name

(2S,3S,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide

InChI

InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22?,23?,24?,25-,26-,27-,28-,29-,30-;/m0./s1

InChI Key

DIGWZHJLXJPNBY-RXKWVREZSA-M

Isomeric SMILES

C[C@]12CCC3C(C1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-]

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

Pictograms

Acute Toxic

synonyms

3,17-bis-deacetylvecuronium
3,17-desacetylvecuronium
3,17-dihydroxyvecuronium
Org 7402
Org-7402

Origin of Product

United States

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